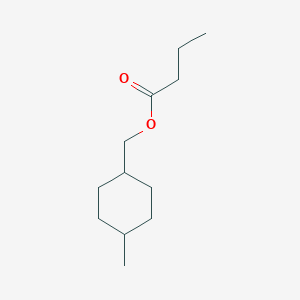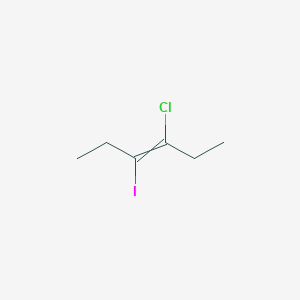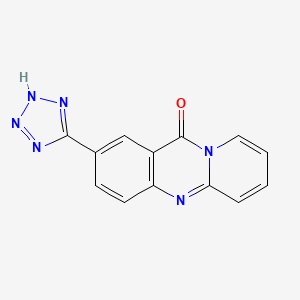
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by a fused pyridoquinazoline ring system with a tetrazole substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction proceeds through nucleophilic substitution followed by cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an efflux pump inhibitor in Mycobacterium smegmatis.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. For example, as an efflux pump inhibitor, it can bind to the efflux pump proteins in bacteria, thereby inhibiting their function and increasing the intracellular concentration of antibiotics . This enhances the efficacy of antibiotic treatments against resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: A closely related compound without the tetrazole substituent.
6,7,8,9-Tetrahydro-11H-pyrido(2,1-b)quinazolin-11-one: A derivative with additional hydrogen atoms on the quinazoline ring.
2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one: A chlorinated derivative with potential pesticide properties.
Uniqueness
The presence of the tetrazole ring in 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- imparts unique chemical and biological properties to the compound. The tetrazole ring can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable candidate for drug development.
Propriétés
Numéro CAS |
64019-15-4 |
|---|---|
Formule moléculaire |
C13H8N6O |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
2-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H8N6O/c20-13-9-7-8(12-15-17-18-16-12)4-5-10(9)14-11-3-1-2-6-19(11)13/h1-7H,(H,15,16,17,18) |
Clé InChI |
JWDIMNSIYICISN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(C=C(C=C3)C4=NNN=N4)C(=O)N2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
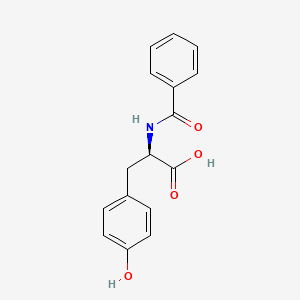
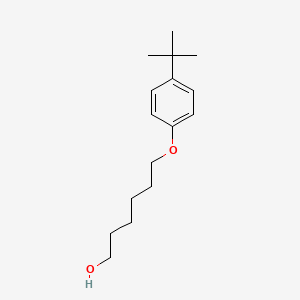
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)


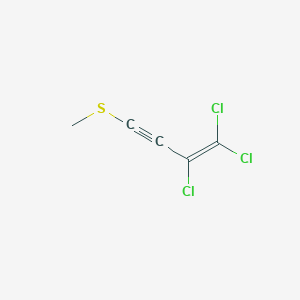

![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

